3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with a suitable amine to form the pyrrolo[2,3-b]pyridine ring system. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridine derivatives, N-oxides, reduced derivatives, and biaryl compounds .
Scientific Research Applications
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to the ATP-binding site of FGFRs, the compound inhibits their kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the chlorine and carboxylic acid functional groups, making it less reactive in certain substitution reactions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different nitrogen positioning, leading to distinct chemical and biological properties.
Uniqueness
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom and carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
WKCOEABEVYZZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)Cl |
Origin of Product |
United States |
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